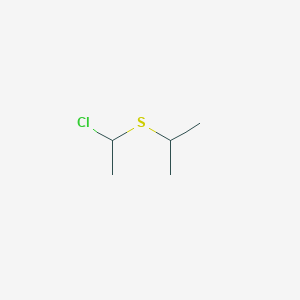

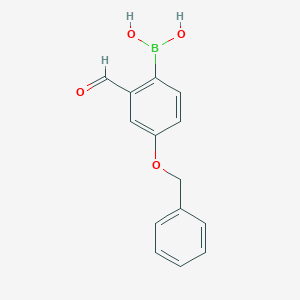

![molecular formula C11H20N2O2 B111864 (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane CAS No. 1417789-49-1](/img/structure/B111864.png)

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

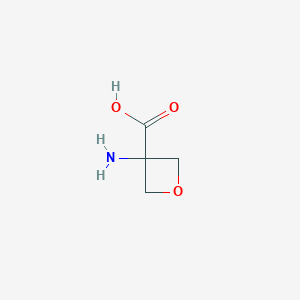

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane, commonly known as Boc-DABCO, is an organic compound used in a variety of scientific research applications. Boc-DABCO is a bicyclic molecule composed of two fused rings, one containing seven atoms and the other containing four atoms. It is a chiral molecule, meaning it exists in two different forms, or enantiomers, which are mirror images of each other. Boc-DABCO has a variety of uses in organic synthesis, due to its ability to form strong bonds and act as a catalyst in certain reactions. In addition, it has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

科学的研究の応用

Modified Borohydride Agents The compound has been utilized in the efficient reduction of aryl, alkyl, and aroyl azides, showing excellent yields in THF or CH2Cl2 under room temperature or reflux conditions, using modified borohydrides like the (1,4-Diazabicyclo[2.2.2]octane) (Tetrahydroborato)zinc complex (Firouzabadi, Adibi, & Zeynizadeh, 1998).

Catalytic Applications in Organic Synthesis 1,4-diazabicyclo[2.2.2]octane (DABCO) has been widely used as a catalyst in various organic transformations. It is recognized for its inexpensive, eco-friendly, highly reactive, easy to handle, and non-toxic nature, leading to products with excellent yields and high selectivity (Baghernejad, 2010).

Process Improvement for 3,8-Diazabicyclo[3.2.1]octane Analogues An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane has been developed, highlighting its potential for diverse scaffold applications in a total yield of 42% in five steps (Huang & Teng, 2011).

Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives DABCO has been employed as a catalyst for one-pot, three-component condensation reactions, demonstrating simplicity, mild conditions, and high yields, utilizing less toxic and low-cost chemicals (Azizian, Shameli, & Balalaie, 2012).

Ionic Liquid Synthesis for Biologically Active Compounds A DABCO-based ionic liquid has been synthesized and used as a catalyst in the synthesis of biologically active compounds like tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, offering advantages like high yields, short reaction times, and simple procedures (Shirini, Langarudi, & Daneshvar, 2017).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIAJQPTVCSWOB-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C(C1)CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

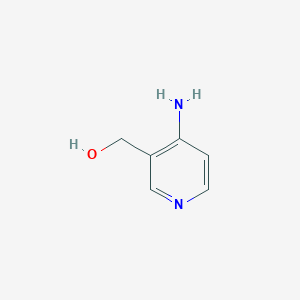

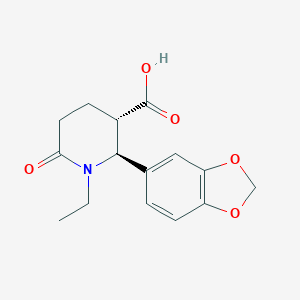

![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)

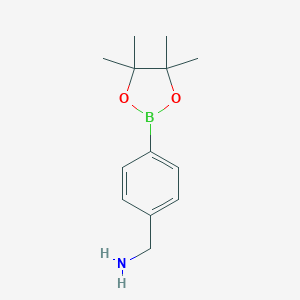

![(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111858.png)

![(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B111861.png)